Methyl 4-methyl-2-oxocyclopentanecarboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(7(9)4-5)8(10)11-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNNPLSKWIHMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561461 | |
| Record name | Methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-75-6 | |
| Record name | Methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methyl-2-oxocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Summary:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Preparation of reaction mixture | DMF (1000-1100 kg), sodium methoxide (120-140 kg) | DMF, sodium methoxide | Stirring 20-40 min at room temp |
| 2 | Addition of dimethyl adipate | Dropwise addition of 300-500 kg dimethyl adipate | Dimethyl adipate | Temperature raised to 90-110 °C, reflux 8-10 h |
| 3 | Removal of DMF solvent | Reduced pressure distillation | - | Solvent removal to concentrate product |
| 4 | Acidification and extraction | Add toluene (800-1200 kg), 30% HCl (200-400 kg), water (80-120 kg) | Toluene, HCl, water | Acidification to convert intermediate to methyl ester |
| 5 | Washing and purification | Multiple water washes, vacuum distillation | Water, vacuum | Recovery of toluene and isolation of product |
Key Features:
- Sodium methoxide acts as a base catalyst facilitating transesterification or condensation.
- Dimethyl adipate serves as a precursor ester source.
- DMF is used as a high boiling polar solvent to enable the reaction at elevated temperatures.
- Acidification with hydrochloric acid converts intermediates to the methyl ester form.
- Organic solvent extraction (toluene) and washing ensure removal of impurities.
- Final vacuum distillation yields purified methyl ester product.
This method can be adapted with variations in reagent quantities, temperatures (90-110 °C), and reaction times (8-10 hours) to optimize yield and purity.
Esterification Route
A classical and commonly employed laboratory method for preparing this compound involves direct esterification of the corresponding carboxylic acid:
- Reagents: 4-methyl-2-oxocyclopentanecarboxylic acid, methanol, acid catalyst (e.g., sulfuric acid).
- Conditions: Reflux under methanol with catalytic sulfuric acid, typically several hours until reaction completion.
- Workup: Neutralization of acid, removal of excess methanol by distillation, and purification by extraction or recrystallization.
This method is straightforward and suitable for small-scale synthesis, allowing high selectivity for the methyl ester.
Synthetic Routes and Reaction Conditions Summary
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-catalyzed condensation with dimethyl adipate (Industrial) | DMF, sodium methoxide, dimethyl adipate, HCl, toluene | 90-110 °C reflux, acidification, vacuum distillation | Scalable, high purity, solvent recovery | Requires large solvent volumes, multi-step |
| Direct esterification | 4-methyl-2-oxocyclopentanecarboxylic acid, methanol, sulfuric acid | Reflux in methanol, acid catalysis | Simple, direct, suitable for lab scale | Longer reaction times, acid handling |
| Continuous flow synthesis (industrial) | Similar to above with automated flow reactors | Controlled temperature and flow rates | Enhanced efficiency, reproducibility | Requires specialized equipment |
Research Findings and Optimization
- The use of sodium methoxide in DMF facilitates effective transesterification and condensation reactions, allowing for high conversion rates.
- Maintaining reaction temperature between 90-110 °C is crucial to balance reaction kinetics and avoid decomposition.
- Acidification with 30% hydrochloric acid ensures conversion of intermediates to the target methyl ester.
- Multiple water washes post acidification improve removal of inorganic impurities.
- Vacuum distillation under reduced pressure allows recovery of solvents and isolation of high-purity methyl ester.
- Industrial processes emphasize solvent recycling (DMF and toluene) to reduce environmental impact and cost.
Summary Table of Industrial Preparation Parameters (from Patent CN103333070B)
| Parameter | Range | Typical Value |
|---|---|---|
| DMF (kg) | 1000 - 1100 | 1050 |
| Sodium methoxide (kg) | 120 - 140 | 130 |
| Dimethyl adipate (kg) | 300 - 500 | 400 |
| Reaction temperature (°C) | 90 - 110 | 100 |
| Reflux time (hours) | 8 - 10 | 9 |
| Toluene (kg) | 800 - 1200 | 1000 |
| 30% HCl (kg) | 200 - 400 | 300 |
| Water (kg) | 80 - 120 | 100 |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:
- Michael Additions : It can act as a nucleophile in Michael addition reactions, forming new carbon-carbon bonds.
- Aldol Reactions : The compound can undergo aldol condensation to create larger and more complex molecules.
Research has indicated that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties : Studies have demonstrated that certain derivatives are effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
- Aromatase Inhibition : Some derivatives have shown promise as aromatase inhibitors, which could be beneficial in treating hormone-dependent cancers like breast cancer.
Pharmaceutical Development
The compound is being explored for its potential in drug development:
- Enzyme Inhibitors : It has been used to synthesize enzyme inhibitors that may play a role in cancer therapy.
- Therapeutic Agents : The ability to modify its structure allows for the creation of new therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. Results indicated that specific modifications to the compound's structure enhanced its antibacterial activity, leading to the development of new antibiotic candidates.
Case Study 2: Aromatase Inhibition
Research focused on synthesizing imidazolylmethylcyclopentanol derivatives from this compound highlighted its potential as an aromatase inhibitor. In vitro tests showed significant inhibition of aromatase activity, suggesting applications in hormone-related cancer therapies.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of the carbonyl and methoxycarbonyl groups, which can participate in various chemical transformations. These interactions can modulate the activity of enzymes and other biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-methyl-2-oxocyclopentanecarboxylate with analogous compounds based on structural features, applications, and reactivity:
Structural and Functional Differences
- Ketone Position : Methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9) places the ketone at position 3 instead of 2, reducing ring strain and altering reactivity in nucleophilic additions .
- Ring Size : Cyclohexane derivatives (e.g., CAS 32529-79-6) exhibit lower ring strain, affecting solubility and thermal stability compared to cyclopentane analogs .
- Substituents : The introduction of a 4-chloro benzyl group in 1-(4-Chloro Benzyl) derivatives increases steric bulk, enhancing binding specificity in pesticidal applications .
Biological Activity
Methyl 4-methyl-2-oxocyclopentanecarboxylate (MMOC) is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with MMOC.
Chemical Structure and Properties
MMOC is characterized by its unique cyclopentanecarboxylate structure, which includes a ketone functional group and a methoxycarbonyl group. The presence of an additional methyl group on the cyclopentanone ring distinguishes it from similar compounds, influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 158.21 g/mol |
| CAS Number | 4463-75-6 |
| Solubility | Soluble in organic solvents |
The biological activity of MMOC is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The carbonyl and methoxycarbonyl groups are reactive sites that can participate in various chemical transformations, potentially modulating enzyme activity and influencing biological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : MMOC may inhibit specific enzymes, altering metabolic pathways.
- Chelation : The compound has been investigated for its ability to chelate metal ions, which can affect enzyme activity and biological processes.
Biological Activities
Research indicates that MMOC exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that MMOC may possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies indicate that MMOC may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of MMOC:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of MMOC against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations .
- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) found that MMOC exhibited a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assays .
- Inflammation Modulation Study : In vitro studies revealed that MMOC could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory conditions .
Comparison with Related Compounds
To further understand the unique properties of MMOC, it is useful to compare it with structurally related compounds:
| Compound | Antimicrobial Activity | Antioxidant Capacity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound (MMOC) | Moderate | High | Moderate |
| Methyl 2-oxocyclopentanecarboxylate | Low | Moderate | Low |
| Ethyl 2-oxocyclopentanecarboxylate | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-methyl-2-oxocyclopentanecarboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Dieckmann condensation of dimethyl adipate derivatives, followed by functionalization. For example, methyl 2-oxocyclopentanecarboxylate (a structurally related compound) is produced by cyclization under basic conditions (e.g., NaOMe/MeOH) . Optimization involves adjusting catalyst concentration (e.g., 0.5–1.5 mol%), temperature (80–120°C), and reaction time (4–12 hrs) to maximize yield. Aldol condensation may introduce substituents like the 4-methyl group, requiring precise control of steric and electronic factors .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclopentane ring formation (e.g., ketone carbonyl at ~210 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₈H₁₂O₃: 156.0786).
- HPLC/GC : Quantifies purity by separating impurities (e.g., unreacted precursors or side products) using C18 columns or polar stationary phases .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity. For example, conflicting data on keto-enol tautomerization stability can be resolved by comparing thermodynamic favorability (ΔG) of tautomers. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are standard for such studies .
Q. What strategies address low yields in stereoselective derivatization of this compound?
- Methodological Answer : Low yields in stereoselective reactions (e.g., asymmetric hydrogenation) may arise from poor catalyst-substrate matching. Solutions include:
- Screening chiral ligands (e.g., BINAP, Salen) to enhance enantioselectivity.
- Using additives (e.g., Lewis acids like ZnCl₂) to stabilize transition states.
- Kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and adjust temperature/pH .
Q. How does the 4-methyl group influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer : The 4-methyl group enhances lipophilicity, improving membrane permeability. To evaluate bioactivity:
- Perform molecular docking with target proteins (e.g., cyclooxygenase-2) to assess binding affinity.
- Compare IC₅₀ values of methyl-substituted vs. unsubstituted analogs in enzyme inhibition assays.
- Use QSAR models to correlate substituent effects with pharmacological activity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction yields for this compound’s synthesis?
- Methodological Answer :
- Systematic replication : Reproduce experiments under identical conditions (catalyst, solvent, temperature).
- Sensitivity analysis : Identify variables (e.g., moisture sensitivity of intermediates) causing yield variations.
- Advanced characterization : Use X-ray crystallography or in-situ FTIR to detect transient intermediates or side reactions not accounted for in prior studies .
Safety and Handling
Q. What are the best practices for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
